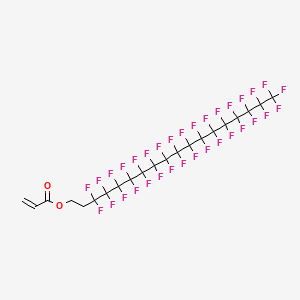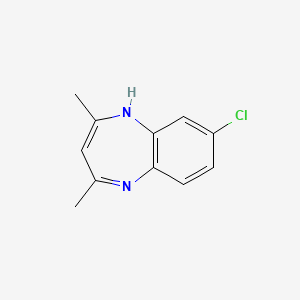
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class, known for its diverse pharmacological activities Benzodiazepines are widely recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic o-diamines with carbonyl derivatives. One common method includes the use of aromatic o-diamines reacting with ketones under mild reaction conditions, often catalyzed by agents such as BiCl3 . The reaction proceeds through a condensation-cyclization process, yielding the desired benzodiazepine structure.
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs one-pot synthesis techniques. These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound with minimal byproducts .
化学反応の分析
Types of Reactions: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies investigating the biological activities of benzodiazepines, including their interactions with various receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. The molecular targets primarily include the GABA-A receptor subunits, which modulate the flow of chloride ions across the neuronal membrane .
類似化合物との比較
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Recognized for its potent anxiolytic and sedative properties.
Uniqueness: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These differences can influence its efficacy, potency, and side effect profile compared to other benzodiazepines .
特性
CAS番号 |
6286-66-4 |
|---|---|
分子式 |
C11H11ClN2 |
分子量 |
206.67 g/mol |
IUPAC名 |
8-chloro-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-6,14H,1-2H3 |
InChIキー |
OIUIWJDOKIPVBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


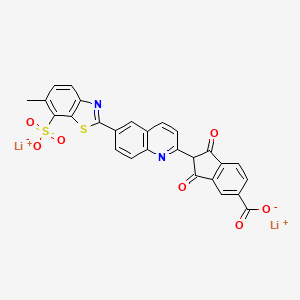
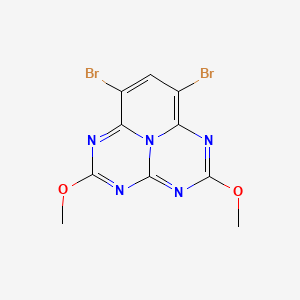
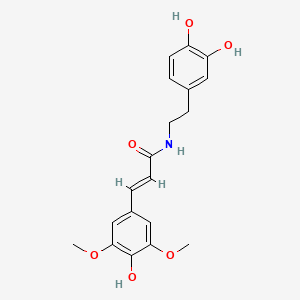
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
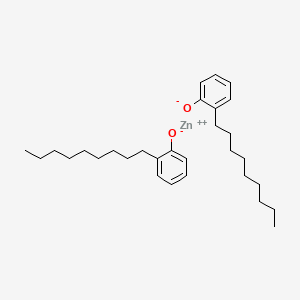
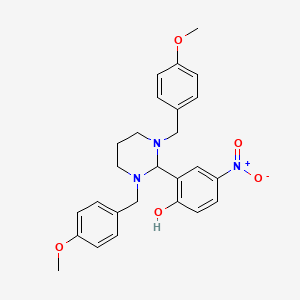
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
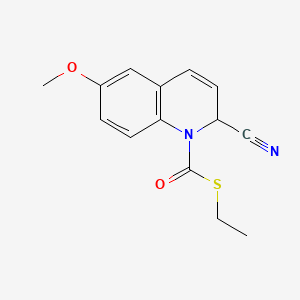
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
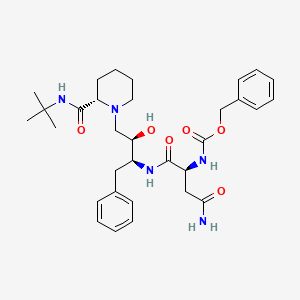
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
